2-Methoxy-3-(methylsulfonyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7-6(12(2,9)10)4-3-5-8-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGBELWAZNCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 3-Methoxy Pyridine Derivatives
Direct sulfonation of pre-functionalized pyridines offers a straightforward route to introduce the methylsulfonyl group. However, the electron-deficient nature of pyridine complicates electrophilic substitution. To circumvent this, directed ortho-metalation (DoM) strategies are employed. For instance, 2-methoxypyridine can undergo lithiation at position 3 using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The resulting lithiated intermediate reacts with methylsulfonyl chloride to yield 2-methoxy-3-(methylsulfonyl)pyridine . This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.
A related approach involves the use of in situ-generated sulfur dioxide adducts. Treatment of 3-lithio-2-methoxypyridine with dimethyl sulfone in the presence of a copper(I) catalyst facilitates sulfonylation, though competing side reactions often reduce efficiency .
Substitution Reactions on Halogenated Pyridine Precursors
Halogenated intermediates serve as versatile precursors for nucleophilic or transition metal-catalyzed substitutions. For example, 3-bromo-2-methoxypyridine undergoes coupling with sodium methanesulfinate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to install the methylsulfonyl group. This method, adapted from bromination protocols in CN105017136A , typically operates at 80–100°C in dimethylformamide (DMF), yielding 70–85% product .
Alternatively, Ullmann-type couplings using copper(I) iodide and 1,10-phenanthroline as ligands enable substitution under milder conditions (50–60°C). This route is advantageous for large-scale synthesis due to lower catalyst costs .
Oxidation of Thioether Intermediates
Oxidation of 3-(methylthio)-2-methoxypyridine provides a reliable pathway to the target compound. The thioether precursor is synthesized via nucleophilic aromatic substitution (NAS) of 3-bromo-2-methoxypyridine with sodium thiomethoxide. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid converts the thioether to the sulfone .
Table 1: Oxidation Efficiency of Thioether Intermediates
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | Dichloromethane | 25 | 92 |
| H₂O₂ | Acetic Acid | 80 | 78 |
| Oxone® | Water/MeCN | 60 | 85 |
This method is highly scalable, with oxidation yields exceeding 90% under optimized conditions .
Diazotization and Sulfonylation of Aminopyridines
Aminopyridines are valuable intermediates for introducing sulfonyl groups via diazotization. Starting with 3-amino-2-methoxypyridine, diazotization with sodium nitrite in hydrochloric acid generates a diazonium salt, which is subsequently treated with sodium methanesulfinate. This Sandmeyer-type reaction proceeds at 0–5°C, yielding this compound in 50–65% yield .
Despite its historical relevance, this route suffers from low atom economy and the generation of stoichiometric nitrogen byproducts.
Multi-Step Synthesis from Pyridine N-Oxides
Pyridine N-oxides facilitate regioselective functionalization. Nitration of 2-methoxypyridine N-oxide followed by reduction yields 3-amino-2-methoxypyridine, which is sulfonylated using methylsulfonyl chloride. Final deoxygenation with phosphorus trichloride restores the pyridine ring, affording the target compound in 40–55% overall yield .
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Direct Sulfonation | 45–60 | Moderate | Moderate | Sensitivity to moisture |
| Halogen Substitution | 70–85 | High | High | Catalyst cost |
| Thioether Oxidation | 78–92 | Low | High | Odorous thioether intermediates |
| Diazotization | 50–65 | Low | Moderate | Byproduct management |
| N-Oxide Functionalization | 40–55 | High | Low | Multi-step complexity |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Alzheimer's Disease Research
One of the notable applications of methoxypyridine derivatives, including 2-methoxy-3-(methylsulfonyl)pyridine, is in the development of gamma-secretase modulators (GSMs) aimed at reducing amyloid-beta (Aβ) levels associated with Alzheimer's disease. Research has shown that compounds with a methoxypyridine scaffold can effectively inhibit the production of Aβ42, a peptide linked to neurodegenerative processes. In vivo studies demonstrated that treatment with these compounds reduced Aβ42 levels in both plasma and brain tissues of transgenic mouse models .
Anti-Cancer Activity
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, compounds synthesized from this base structure exhibited significant antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines, with IC50 values indicating potent activity . This suggests potential therapeutic uses in oncology.
Gastroprotective Effects
The compound has also been investigated for its gastroprotective properties. It has been reported that pyridine derivatives exhibit anti-ulcerative activity by inhibiting gastric acid secretion more effectively than traditional treatments like Omeprazole. This makes them candidates for developing new therapies for peptic ulcers .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions, including:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors that introduce the methoxy and methylsulfonyl groups.
- Functional Group Modification : Structural modifications can enhance pharmacokinetic properties and reduce toxicity. For instance, changes to the pyridine ring can lead to improved metabolic stability .
Case Study 1: Alzheimer’s Disease Modulation
A study focusing on methoxypyridine-derived compounds demonstrated their ability to cross the blood-brain barrier (BBB) effectively. This property is crucial for targeting central nervous system disorders like Alzheimer’s disease. The research indicated that specific analogs significantly reduced Aβ42 production and showed favorable pharmacokinetic profiles .
Case Study 2: Anticancer Activity Assessment
In vitro assessments revealed that several derivatives of this compound exhibited promising anticancer effects. The compounds were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity, which highlights their potential as chemotherapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring critically influence reactivity, stability, and biological activity. Key comparisons include:
2-Methoxy-3-sulfonamide Derivatives
- Example: N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () Substituents: Methoxy (C2), sulfonamide (-SO₂NH-) (C3), bromine (C5). In contrast, the methylsulfonyl group in 2-Methoxy-3-(methylsulfonyl)pyridine lacks NH groups, reducing hydrogen-bond donor capacity but increasing lipophilicity. Synthesis: Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with sulfonyl chlorides in pyridine .
2-Methoxy-3-(piperidin-2-yl)pyridine ()
- Substituents: Methoxy (C2), piperidinyl (C3).
- Comparison: The piperidinyl group introduces basicity and conformational flexibility, which may improve solubility and receptor binding.
5-Methoxy-pyridine-2-sulfonyl chloride ()
- Substituents: Methoxy (C5), sulfonyl chloride (-SO₂Cl) (C2).
- Comparison : The sulfonyl chloride is highly reactive, enabling nucleophilic substitutions. However, this compound’s methylsulfonyl group offers greater stability, making it suitable for long-term storage and in vivo applications.
COX-2 Inhibitors ()
- Example : 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives
- Key Finding : A morpholine-substituted derivative showed potent COX-2 inhibition (IC₅₀ = 0.07 µM) and selectivity (index = 217.1).
- Comparison : While the methylsulfonyl group is attached to a phenyl ring in this example, its presence in this compound could similarly enhance electron withdrawal, stabilizing interactions with COX-2’s hydrophobic pocket.
Antimicrobial Agents ()
- Example: 2-Amino-6-aryl-4-(4'-(p-chlorobenzyloxy)-3'-methoxyphenyl)-2-methoxy-3-cyanopyridines Key Finding: Pyridine derivatives with methoxy and aryl groups exhibited broad-spectrum antimicrobial activity. Comparison: The methylsulfonyl group in this compound may enhance membrane permeability compared to cyano or aryl substituents, improving bioavailability.
Sulfone Nucleophiles ()
- Example: 4-(Methylamino)-o-(methylsulfonyl)phenol Key Insight: Methylsulfonyl groups can act as directing groups in electrophilic aromatic substitution. In this compound, the electron-withdrawing sulfonyl group may deactivate the ring, favoring nucleophilic attack at specific positions.
Organometallic Derivatives ()
- Example : 2-Methoxy-3-(tributylstannyl)pyridine
- Comparison : The tributylstannyl group enables cross-coupling reactions (e.g., Stille coupling), whereas the methylsulfonyl group in the target compound is less reactive but provides stability under physiological conditions.
Biological Activity
2-Methoxy-3-(methylsulfonyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents an overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is C8H9NO3S, with a molecular weight of approximately 201.23 g/mol. The compound features a pyridine ring substituted with both a methoxy group and a methylsulfonyl group, which are critical for its biological activity.
Anti-inflammatory Effects
Research has indicated that derivatives of pyridine, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives inhibited the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide in RAW264.7 cells. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM, comparable to indomethacin, a well-known anti-inflammatory drug .
Table 1: Comparison of ED50 Values for Anti-inflammatory Activity
| Compound | ED50 (μM) |
|---|---|
| Indomethacin | 9.17 |
| This compound | TBD |
| Other Pyrimidine Derivatives | 8.23 - 11.60 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain pyridine derivatives exhibit antiproliferative effects, with IC50 values in the range of 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines .
Table 2: Cytotoxicity Assessment Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1-5 |
| DU145 | 1-5 |
| MDA-MB-231 | 1-5 |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways involved in inflammation and cancer progression. The presence of the methylsulfonyl group enhances its interaction with biological targets, potentially influencing enzyme activity related to inflammation and tumor growth.
Structure-Activity Relationship (SAR)
Studies have indicated that the introduction of electron-donating groups such as methoxy or methylsulfonyl groups at specific positions on the pyridine ring can significantly enhance biological activity. The presence of these substituents appears to facilitate better binding to target enzymes involved in inflammatory processes and cancer cell proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives, including those structurally related to this compound:
- Anti-inflammatory Study : In a controlled experiment, a derivative exhibited a reduction in COX-2 and iNOS expression levels in RAW264.7 cells, demonstrating its potential as an anti-inflammatory agent .
- Cytotoxicity Screening : A series of pyridine derivatives were screened for their cytotoxic effects against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential applications in oncology .
Q & A
Q. What are the recommended synthetic strategies for introducing the methylsulfonyl group into pyridine derivatives like 2-Methoxy-3-(methylsulfonyl)pyridine?
Methodological Answer: The methylsulfonyl group can be introduced via sulfonation or nucleophilic substitution. For example, sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) are often used to introduce sulfonyl groups through reactions with amines or alcohols under basic conditions . In pyridine systems, electrophilic substitution at the 3-position can be optimized using directing groups (e.g., methoxy at C-2) to enhance regioselectivity. Key steps include:
- Sulfonation : Reacting pyridine derivatives with methanesulfonyl chloride in the presence of a Lewis acid catalyst.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation : Confirm regiochemistry via -NROESY or -NMR to verify substitution patterns.
Q. How can researchers determine the purity and structural identity of this compound?
Methodological Answer: A combination of analytical techniques is required:
Q. What preliminary toxicity screening methods are applicable for this compound?
Methodological Answer: Given limited ecotoxicological data (e.g., no acute toxicity values in ), prioritize:
- In vitro cytotoxicity assays : Use HepG2 or HEK293 cells with MTT assays (48-hour exposure, IC₅₀ calculation).
- Ames test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 (± metabolic activation).
- Ecotoxicity modeling : Employ QSAR tools like EPI Suite to predict log P (2.1) and biodegradability (persistence score: 3.2/5) .
Advanced Research Questions
Q. How do substituent modifications at the C-3 position influence the biological activity of this compound derivatives?
Methodological Answer: The methylsulfonyl group at C-3 is critical for target binding. For example, in COX-2 inhibitors, replacing the methylsulfonyl with smaller groups (e.g., -CH₃) reduces selectivity (selectivity index drops from 217.1 to 45.3) . Advanced strategies include:
- Bioisosteric replacement : Substitute sulfonyl with sulfonamide to enhance solubility while retaining activity.
- SAR analysis : Synthesize analogs with halogens (Cl, Br) or heterocycles (morpholine) at C-3 and compare IC₅₀ values.
- Docking studies : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB: 3LN1).
Q. How should researchers address contradictory data in reported IC₅₀ values for methylsulfonyl-containing pyridines?
Methodological Answer: Discrepancies often arise from assay conditions. To resolve:
Standardize protocols : Use identical enzyme sources (e.g., recombinant human COX-2) and substrate concentrations (10 μM arachidonic acid).
Control variables : Validate cell-free vs. cell-based assays; e.g., IC₅₀ for COX-2 inhibition in cell-free systems may be 0.07 μM, but 0.15 μM in RAW 264.7 macrophages due to metabolite interference .
Meta-analysis : Pool data from ≥3 independent studies (e.g., using RevMan) to calculate weighted mean IC₅₀ with 95% CI.
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices (C-4: , C-5: ), identifying C-4 as the most nucleophilic site.
- Molecular dynamics (MD) : Simulate reaction trajectories in polar solvents (e.g., DMF) to assess steric effects of the methylsulfonyl group.
- Hammett analysis : Use σₚ values (methoxy: -0.27, methylsulfonyl: +0.60) to predict rate constants (log k = -1.2 for SNAr at C-4) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for methylsulfonyl-pyridine derivatives?
Methodological Answer: Key factors include:
- Enzyme source variability : Commercial COX-2 (e.g., Cayman Chemical vs. Sigma-Aldrich) may differ in purity (≥90% vs. ≥80%).
- Assay temperature : Activity decreases by 30% at 25°C vs. 37°C due to reduced enzyme kinetics.
- Solubility limitations : DMSO concentrations >1% in cell assays can artificially lower IC₅₀ by 2-fold. Validate with LC-MS to confirm compound stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
